Maleimide-NH-PEG12-CH2CH2COONHS Ester
Description
Significance of Bifunctional Linkers in Chemical Biology Research
Bifunctional linkers, often described as molecular "bridges," are crucial reagents in chemical biology for their ability to connect two different molecules, thereby creating novel constructs with specific functions. bldpharm.com These linkers are fundamental in the structural and functional design of complex biomolecular systems. bldpharm.comnih.gov A key application is in the development of therapeutic agents like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where they connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) or link a target protein binder to an E3 ligase ligand. biochempeg.combldpharm.com
The design of the linker itself is critical, as its length, flexibility, and chemical nature can significantly influence the properties of the final conjugate. bldpharm.com For instance, the linker can regulate the spatial distance between the two connected molecules, which is vital for maintaining their biological activity and for the formation of optimal conformations in ternary complexes, such as those involving PROTACs. bldpharm.com By enabling the precise assembly of different molecular entities, bifunctional linkers are indispensable tools for studying protein-protein interactions, developing targeted therapies, and constructing novel biomaterials. nih.govnih.gov
Overview of Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Derivatives in Bioconjugation
Heterobifunctional linkers possess two different reactive groups, allowing for sequential or selective conjugation to different functional targets, which minimizes undesirable self-conjugation or polymerization. gbiosciences.com When these linkers incorporate a polyethylene glycol (PEG) chain, they are known as heterobifunctional PEG derivatives. These derivatives are widely used as cross-linking agents to bridge two distinct chemical entities, such as a protein and a peptide, a drug and an antibody, or a molecule and a surface. biochempeg.commdpi.com
The PEG component of these linkers offers several significant advantages in bioconjugation. thermofisher.comnih.gov PEG is a hydrophilic, non-toxic, and non-immunogenic polymer. thermofisher.com Its inclusion in a linker can:
Increase Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly useful for hydrophobic drugs or peptides. thermofisher.comyoutube.com
Improve Biocompatibility: PEG is known to reduce the immunogenicity and antigenicity of conjugated molecules. thermofisher.com
Provide Flexibility: The PEG backbone is highly flexible, which can help to overcome steric hindrance between the conjugated molecules. thermofisher.com
Offer Defined Spacing: The use of discrete-length PEG chains (e.g., PEG12, indicating 12 ethylene (B1197577) glycol units) allows for precise control over the distance between the linked molecules, which can be optimized for specific applications. thermofisher.comyoutube.com
These properties make heterobifunctional PEG derivatives highly valuable in the development of advanced biomedical materials and therapeutics, including ADCs and targeted drug delivery systems. biochempeg.comnih.gov
Structural and Functional Group Analysis of Maleimide-NH-PEG12-CH2CH2COONHS Ester
This compound is a quintessential example of a heterobifunctional PEG linker, comprising three key components: a maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester, and a 12-unit PEG spacer arm. axispharm.com This specific architecture allows it to react selectively with sulfhydryl and amine groups, respectively, separated by a defined, hydrophilic spacer.
The maleimide group is a thiol-reactive functional group that enables the specific modification of cysteine residues in proteins and peptides. nih.gov It reacts with a sulfhydryl group (–SH) via a Michael addition reaction to form a stable thioether bond. vectorlabs.comacs.org
This conjugation chemistry is highly efficient and specific under mild conditions. nih.gov The reaction is chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines. vectorlabs.com Above pH 7.5, the maleimide group can lose its specificity and begin to react with amines, such as the side chain of lysine (B10760008). vectorlabs.com A potential drawback of the resulting thiosuccinimide linkage is its susceptibility to a retro-Michael reaction, which can lead to cleavage of the conjugate. acs.orgnih.gov However, strategies such as hydrolysis of the succinimide (B58015) ring can be employed to stabilize the linkage long-term. acs.org
| Parameter | Description | Reference |
|---|---|---|
| Reactive Group | Maleimide | nih.gov |
| Target Functional Group | Sulfhydryl (Thiol, -SH) | |
| Resulting Bond | Thioether (Thiosuccinimide) | vectorlabs.com |
| Optimal pH Range | 6.5 - 7.5 | vectorlabs.com |
| Key Consideration | Potential for retro-Michael reaction (reversibility), which can be mitigated. | acs.orgnih.gov |
The N-hydroxysuccinimide (NHS) ester is one of the most common reactive groups used for targeting primary amines (–NH2), such as those found on the side chain of lysine residues or the N-terminus of proteins. glenresearch.comthermofisher.com The reaction, a nucleophilic acyl substitution, proceeds efficiently in a physiological to slightly alkaline pH range, typically between 7.2 and 9. thermofisher.comwindows.net
Upon reaction with an amine, the NHS ester forms a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com A primary competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which increases with pH. thermofisher.com Therefore, the reaction is usually performed in amine-free buffers like phosphate, bicarbonate, or borate (B1201080) buffers. thermofisher.comwindows.net The stability and high reactivity of NHS esters toward amines make them a cornerstone of bioconjugation chemistry for labeling and crosslinking proteins and other biomolecules. glenresearch.comnbinno.com
| Parameter | Description | Reference |
|---|---|---|
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | glenresearch.com |
| Target Functional Group | Primary Amine (-NH2) | thermofisher.com |
| Resulting Bond | Amide | glenresearch.com |
| Optimal pH Range | 7.2 - 9.0 | thermofisher.com |
| Key Consideration | Competing hydrolysis reaction in aqueous buffers, especially at higher pH. | thermofisher.com |
The primary roles of the PEG spacer in the architecture of this compound include:
Solubility Enhancement: The hydrophilic nature of the PEG chain significantly increases the water solubility of the linker and any molecule it is conjugated to, preventing aggregation. thermofisher.comyoutube.com
Steric Hindrance Reduction: The long, flexible PEG chain acts as a spacer arm, physically separating the two conjugated molecules and minimizing potential steric interference that could compromise their biological function. thermofisher.com
Biocompatibility: PEG is well-established as a biocompatible polymer that can reduce the immunogenicity of the resulting conjugate. thermofisher.com
Controlled Distance: The defined length of the PEG12 spacer allows for precise control over the distance between the linked biomolecules, a critical parameter in designing functional molecular constructs like ADCs or PROTACs. bldpharm.comacs.org
The combination of these features makes the PEG spacer an intelligent design element that enhances the performance and versatility of the bifunctional linker in complex biological systems. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C39H64N2O19 |
|---|---|
Molecular Weight |
864.9 g/mol |
IUPAC Name |
(2,5-dioxocyclopentyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H64N2O19/c42-33-1-2-34(43)39(33)60-38(47)6-9-48-11-13-50-15-17-52-19-21-54-23-25-56-27-29-58-31-32-59-30-28-57-26-24-55-22-20-53-18-16-51-14-12-49-10-7-40-35(44)5-8-41-36(45)3-4-37(41)46/h3-4,39H,1-2,5-32H2,(H,40,44) |
InChI Key |
JARDBUWKTUJRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanism of Maleimide Nh Peg12 Ch2ch2coonhs Ester
Maleimide (B117702) Reaction Chemistry
The maleimide group is an α,β-unsaturated carbonyl compound that readily reacts with nucleophiles, most notably thiols, through a Michael addition reaction. bachem.commdpi.com This reaction is a cornerstone of bioconjugation due to its high efficiency, selectivity, and ability to proceed under mild, physiological conditions. axispharm.comuu.nl The high reactivity of the maleimide's carbon-carbon double bond is attributed to the electron-withdrawing properties of the adjacent carbonyl groups and the release of ring strain upon formation of the thioether linkage. researchgate.net
The reaction between a maleimide and a thiol group, often from a cysteine residue in a protein or peptide, proceeds via a Michael addition mechanism. bachem.com This process involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the vinyl carbons of the maleimide ring. acs.org The result is the formation of a stable covalent bond, specifically a succinimidyl thioether linkage. bachem.com This reaction is classified as a "click chemistry" reaction due to its rapid kinetics, high yields, modularity, and the generation of inoffensive byproducts. bachem.comvectorlabs.com
Base-Catalyzed Mechanism: A base deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (RS⁻), which then attacks the maleimide double bond. nih.gov
Nucleophile-Initiated Mechanism: A nucleophilic initiator (catalyst) attacks the maleimide double bond first, creating a zwitterionic intermediate. This intermediate then deprotonates a thiol, generating the thiolate anion which propagates the reaction. nih.gov Nucleophile-initiated pathways, often using tertiary phosphines, can proceed faster and require lower catalyst loadings than base-catalyzed reactions. nih.gov
The kinetics of the thiol-maleimide reaction are generally very fast, with significant conjugation observed within minutes under optimal conditions. uu.nl
The choice of solvent significantly impacts the thiol-maleimide conjugation. The reaction can be performed in a variety of aqueous or organic solvents, both protic and aprotic. nih.gov Highly polar aprotic solvents such as N,N'-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate the reaction rate. vectorlabs.comnih.gov This is because these solvents can stabilize the negatively charged thiolate anion, which is the active species in the reaction, thereby promoting the thia-Michael addition. vectorlabs.comnih.gov In highly polar solvents, the reaction can often proceed efficiently without the need for an external catalyst or initiator. vectorlabs.com
| Solvent | Polarity Type | Effect on Thiol-Maleimide Reaction |
| Water | Protic | Commonly used, especially for bioconjugation. Reaction proceeds well. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Accelerates reaction rate by stabilizing the thiolate ion. vectorlabs.comnih.gov |
| N,N'-Dimethylformamide (DMF) | Aprotic | Accelerates reaction rate by stabilizing the thiolate ion. vectorlabs.comnih.gov |
| Chloroform | Aprotic | Slower reaction rates compared to polar aprotic solvents. nih.gov |
| Acetonitrile (ACN) | Aprotic | Reaction may not proceed effectively in some cases. nih.gov |
The reaction can be catalyzed by either a base or a nucleophile, which acts as the initiator. rsc.org Common initiators include amines (e.g., ethylamine, triethylamine) and tertiary phosphines (e.g., dimethylphenylphosphine). rsc.org The catalytic activity of the initiator is more closely related to its nucleophilicity than its basicity. researchgate.net For instance, tertiary phosphines are often more effective catalysts than amines, even if they are less basic, because they operate through the more efficient nucleophile-initiated mechanism. nih.govresearchgate.net
The structure of the thiol itself also plays a crucial role. The reaction rate is influenced by the thiol's basicity (or acidity, pKa) and steric hindrance around the sulfhydryl group. nih.gov
Thiol Acidity (pKa): A lower pKa means the thiol is more readily deprotonated to the reactive thiolate form, generally leading to faster kinetics.
Steric Hindrance: Increased steric bulk around the thiol group can decrease the reaction rate. nih.gov Similarly, steric hindrance on the maleimide or the biomolecule it is attached to can limit the degree of conjugation. researchgate.net
Computational and experimental studies have examined various thiols, such as thiophenol and 1-hexanethiol, to understand how their intrinsic properties affect reaction outcomes under different conditions. researchgate.netrsc.org
The thiol-maleimide reaction is highly pH-dependent. The optimal pH range for achieving high specificity for thiols is between 6.5 and 7.5. axispharm.comvectorlabs.com Within this window, the reaction with thiols is highly favored. At a pH of 7.0, the rate of reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine, such as the ε-amino group of lysine (B10760008). mdpi.comvectorlabs.com
This specificity is due to the pKa of typical thiol groups (around 8-9), which allows for a sufficient concentration of the reactive thiolate anion at neutral pH, while primary amines (pKa > 9) remain largely protonated and less nucleophilic. vectorlabs.com As the pH increases above 7.5, the concentration of deprotonated primary amines rises, leading to a loss of chemoselectivity and an increase in competitive side reactions with amino groups. vectorlabs.comresearchgate.net Conversely, under more acidic conditions (e.g., pH < 6.5), the thiol group is predominantly protonated, which slows down the desired Michael addition reaction. researchgate.net
| pH Range | Reaction Characteristics |
| < 6.5 | Reaction rate is slow due to low concentration of reactive thiolate anion. |
| 6.5 - 7.5 | Optimal Range: High selectivity for thiols over amines; rapid reaction kinetics. axispharm.comvectorlabs.com |
| > 7.5 | Loss of selectivity; competitive reaction with primary amines (e.g., lysine) becomes significant. vectorlabs.comresearchgate.net |
The Michael addition of a thiol to a maleimide results in the formation of a succinimidyl thioether, a stable covalent bond. bachem.com However, this linkage can be susceptible to reversal through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in biological environments. nih.govcreativepegworks.com This reversibility can lead to the transfer of the maleimide-linked payload to other molecules, causing potential off-target effects. vectorlabs.comnih.gov
To enhance stability and prevent this reversal, several strategies have been developed. One approach is the hydrolysis of the thiosuccinimide ring. prolynxinc.com The ring-opened product, a succinamic acid thioether, is significantly more stable and resistant to the retro-Michael reaction. prolynxinc.comacs.org The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents or by incorporating adjacent basic amino groups that provide intramolecular catalysis. prolynxinc.comcreativepegworks.com Another strategy involves a transcyclization reaction, where an N-terminal cysteine, after conjugation, can rearrange to form a more stable six-membered ring, effectively "locking" the thioether bond. researchgate.netd-nb.info
While the thiol-maleimide reaction is highly efficient, the maleimide group itself is susceptible to competing reactions, primarily hydrolysis. In aqueous solutions, the maleimide ring can undergo hydrolysis, which opens the ring to form a maleamic acid derivative. vectorlabs.com This derivative is unreactive towards thiols. vectorlabs.com The rate of hydrolysis increases with increasing pH. vectorlabs.com Therefore, to maintain reactivity, maleimide-containing compounds should not be stored in aqueous solutions for extended periods and are best stored in dry, biocompatible organic solvents like DMSO or DMF. axispharm.comvectorlabs.com
Another key competing reaction occurs at pH values above 7.5, where the maleimide can react with primary amines, such as the side chain of lysine residues. vectorlabs.comresearchgate.net This reduces the specificity of the conjugation. For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the newly formed succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement, especially at neutral to basic pH. bachem.comnih.gov
| Competing Reaction | Conditions | Consequence |
| Maleimide Hydrolysis | Aqueous solutions, especially at higher pH. | Forms an unreactive maleamic acid, preventing thiol conjugation. vectorlabs.com |
| Reaction with Amines | pH > 7.5 | Loss of specificity; conjugation to amino groups (e.g., lysine) competes with thiol reaction. vectorlabs.com |
| Retro-Michael Reaction | Presence of other thiols (e.g., glutathione). | Reversal of the thioether linkage, leading to potential payload migration. nih.govresearchgate.net |
| Thiazine Rearrangement | Conjugation with N-terminal cysteine peptides, neutral to basic pH. | Formation of a stable thiazine isomer by-product. bachem.comnih.gov |
Competing Reactions and Stability of the Maleimide Moiety
N-Hydroxysuccinimide (NHS) Ester Reaction Chemistry
The N-hydroxysuccinimide (NHS) ester is a widely used functional group for the modification of primary amines in biomolecules. The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond, a linkage that is prevalent in biological systems. The efficiency and specificity of this reaction are influenced by several factors, most notably the pH of the reaction medium.
The coupling of an NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the deprotonated primary amino group on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.
| pH | Temperature (°C) | Half-life of NHS Ester |
|---|---|---|
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.4 | Not Specified | > 120 minutes |
| 9.0 | Not Specified | < 9 minutes |
This table presents the half-life of N-hydroxysuccinimide (NHS) esters under different pH and temperature conditions, illustrating the impact of these factors on the stability of the ester and its availability for conjugation reactions. Data compiled from multiple sources.
The reaction between an NHS ester and a primary amine results in the formation of a highly stable amide bond. Amide bonds are characterized by their significant resonance stabilization, which makes them resistant to cleavage under physiological conditions. This stability is a key advantage of using NHS ester chemistry for bioconjugation, as it ensures the formation of a long-lasting and robust linkage between the crosslinker and the target molecule.
The reaction of NHS esters is strongly dependent on pH. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5. Below this range, the protonation of the amine group reduces its nucleophilicity and slows the reaction.
A significant competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water to regenerate the original carboxylic acid and release NHS. The rate of this hydrolysis is highly pH-dependent and increases with increasing pH. At pH 7.0 and 0°C, the half-life of hydrolysis for an NHS ester is between 4 and 5 hours, while at pH 8.6 and 4°C, it drops to 10 minutes. This rapid degradation at higher pH values can significantly reduce the efficiency of the conjugation reaction, particularly in dilute protein solutions. Therefore, careful control of the reaction pH is essential to balance the reactivity of the primary amine with the stability of the NHS ester to achieve optimal conjugation yields.
Selectivity Towards Primary Amines in Complex Biological Systems
The utility of Maleimide-NH-PEG12-CH2CH2COONHS Ester as a crosslinking agent in complex biological environments hinges on the high degree of selectivity of its N-hydroxysuccinimide (NHS) ester functional group for primary amines. glenresearch.comthermofisher.com This selectivity allows for the targeted formation of stable amide bonds with specific residues on biomolecules, most notably proteins. thermofisher.com In a typical protein, the primary amines available for reaction are the α-amine at the N-terminus and the ε-amine in the side chain of lysine residues. nih.gov However, the reaction environment in biological systems is crowded with competing nucleophiles, making the control of reaction conditions paramount to achieving desired specificity.
The primary factors governing the selectivity of the NHS ester moiety are pH, the presence of competing nucleophiles (especially water), and the intrinsic reactivity of different functional groups within the biomolecules.
Influence of pH on Reaction Selectivity
The reaction between an NHS ester and a primary amine is critically dependent on the pH of the aqueous medium. lumiprobe.comwindows.net The optimal pH range for this acylation reaction is generally between 7.2 and 8.5. thermofisher.comthermofisher.com Below this range, primary amines are predominantly protonated (-NH3+), which renders them non-nucleophilic and thus unreactive towards the ester. lumiprobe.comwindows.net Conversely, as the pH increases into the optimal range, the amine group becomes deprotonated (-NH2), making it a potent nucleophile that can efficiently attack the carbonyl carbon of the NHS ester. creative-proteomics.com
However, at pH values above this optimal range (e.g., > 8.5), a competing reaction, the hydrolysis of the NHS ester, begins to dominate. thermofisher.comnih.gov In this process, hydroxide (B78521) ions in the solution attack the ester, cleaving it into an unreactive carboxylate and releasing N-hydroxysuccinimide. This significantly reduces the yield of the desired amine conjugation. nih.gov The half-life of an NHS ester can decrease dramatically with increasing pH, dropping to just 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, maintaining the pH within the 7.2-8.5 window is essential for maximizing the selective reaction with primary amines while minimizing premature degradation of the crosslinker. thermofisher.com
Competition with Other Nucleophiles
In intricate biological systems, the NHS ester of this compound encounters a multitude of potential reactants. The most abundant nucleophile is water, leading to the hydrolysis reaction described above. This competition between aminolysis (reaction with the amine) and hydrolysis is a central challenge in bioconjugation. nih.govresearchgate.net
Beyond water, other amino acid side chains can exhibit nucleophilic character and potentially react with NHS esters, although they are significantly less reactive than primary amines under typical conditions. These side reactions are more likely to occur when a high molar excess of the NHS ester is used. acs.orgnih.gov
Hydroxyl Groups: The hydroxyl groups of serine, threonine, and tyrosine can be acylated by NHS esters. acs.orgresearchgate.net However, this reaction is less favorable than the reaction with primary amines, and the resulting O-acyl iso-peptide bond is significantly less stable than the amide bond formed with amines. acs.orgresearchgate.net These ester linkages can be selectively cleaved, for example, by heat treatment, without affecting the stable amide bonds. nih.gov
Sulfhydryl Groups: The sulfhydryl group of cysteine can also react to form a thioester. glenresearch.com These thioester bonds are also generally unstable in aqueous environments and can be displaced by primary amines. glenresearch.com
The inherent selectivity for primary amines is due to their superior nucleophilicity compared to other functional groups at physiological pH and the exceptional stability of the resulting amide bond. glenresearch.comchemistrysteps.com
The following table summarizes the key factors that influence the selectivity of the NHS ester group for primary amines.
| Factor | Effect on Selectivity | Optimal Condition for Primary Amine Selectivity |
|---|---|---|
| pH | Controls the protonation state of amines and the rate of hydrolysis. Low pH deactivates amines; high pH accelerates hydrolysis. | pH 7.2 - 8.5 thermofisher.comthermofisher.com |
| Competing Nucleophiles | Water causes hydrolysis, reducing crosslinker availability. Other amino acid residues (Ser, Thr, Tyr) can cause non-specific labeling, especially at high crosslinker concentrations. | Use of non-amine-containing buffers (e.g., phosphate, borate (B1201080), HEPES); controlled stoichiometry of the crosslinker. thermofisher.com |
| Target Reactivity | Primary amines (N-terminus, Lysine) are strong nucleophiles at the optimal pH. | Deprotonated primary amine (-NH2) state. creative-proteomics.com |
| Product Stability | The amide bond formed with primary amines is highly stable. Bonds formed with hydroxyl or sulfhydryl groups are comparatively labile. | The resulting amide bond is stable under a wide range of conditions. glenresearch.com |
Advanced Bioconjugation Principles and Methodologies Utilizing Maleimide Nh Peg12 Ch2ch2coonhs Ester
Sequential Conjugation Protocols
The heterobifunctional nature of Maleimide-NH-PEG12-CH2CH2COONHS Ester, possessing both a maleimide (B117702) and an N-hydroxysuccinimide (NHS) ester group, permits the sequential conjugation of two different molecules, typically targeting sulfhydryl (thiol) and primary amine groups, respectively. vectorlabs.com The order of these reactions is a critical parameter in the design of a bioconjugation strategy, primarily dictated by the relative stability and pH-dependent reactivity of the two functional ends.
Amine-Targeted Reaction Followed by Thiol-Targeted Reaction
The most prevalent strategy for sequential conjugation involves reacting the NHS ester with an amine-containing molecule first, followed by the reaction of the maleimide group with a thiol-containing molecule. windows.net This two-step protocol is favored due to the differing stability of the reactive moieties. The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a degradation process that accelerates with increasing pH. windows.net In contrast, the maleimide group is comparatively more stable in solution, although it too can undergo hydrolysis at pH values above 7.5, which diminishes its specificity for thiols. vectorlabs.comwindows.net
The typical protocol is as follows:
Activation of Molecule A: The amine-containing molecule (e.g., a protein or peptide) is incubated with a molar excess (often 10- to 50-fold) of the this compound linker. windows.net This reaction is generally performed in a buffer at a pH range of 7.2-7.5, which represents a compromise to facilitate the amine-acylation reaction while minimizing rapid hydrolysis of the NHS ester. windows.net
Purification: Following the initial conjugation, excess, unreacted linker and the N-hydroxysuccinimide byproduct are removed. This purification step is crucial for preventing unwanted cross-linking in the subsequent step and is typically achieved through methods like desalting, dialysis, or size-exclusion chromatography. windows.net
Conjugation of Molecule B: The purified maleimide-activated Molecule A is then introduced to the thiol-containing Molecule B (e.g., a cysteine-containing peptide or small molecule). This reaction proceeds efficiently at a pH of 6.5-7.5, leading to the formation of a stable thioether bond and the final bioconjugate. vectorlabs.com
This sequence ensures that the more labile NHS ester is consumed first, maximizing the efficiency of the initial labeling step before proceeding to the more stable maleimide-thiol conjugation.
| Parameter | Condition | Rationale/Remarks |
| Step 1: Amine Reaction | ||
| pH | 7.2 - 8.5 | Optimal for primary amine acylation; higher pH increases NHS ester hydrolysis. lumiprobe.com |
| Molar Ratio | 10-50x excess of linker | Drives the reaction to completion for sufficient activation of the amine-containing molecule. windows.net |
| Buffer | Amine-free (e.g., PBS) | Avoids competing reactions with buffer components like Tris or glycine. windows.net |
| Intermediate Step | ||
| Purification | Dialysis, Desalting | Essential to remove unreacted linker to prevent cross-linking of the thiol-containing molecule. windows.net |
| Step 2: Thiol Reaction | ||
| pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol conjugation, forming a stable thioether bond. vectorlabs.com |
| Reactants | Free, reduced thiols | Disulfide bonds in the target molecule must be reduced prior to conjugation. windows.net |
Thiol-Targeted Reaction Followed by Amine-Targeted Reaction
While less common, a reverse sequential strategy is also feasible, where the maleimide group is reacted with a sulfhydryl-containing molecule prior to the NHS ester reacting with an amine. This approach requires careful control of pH to exploit the differential reactivity of the two groups.
The rationale for this sequence is based on performing the maleimide-thiol reaction at a pH that minimizes the activity and hydrolysis of the NHS ester. The maleimide-thiol reaction proceeds optimally at pH 6.5-7.5, whereas the NHS ester reaction with amines is significantly slower below pH 7.0. vectorlabs.com
A potential protocol for this strategy would be:
Thiol Conjugation: The thiol-containing molecule is reacted with the this compound linker in a buffer with a pH maintained between 6.5 and 7.0. This condition favors the maleimide-thiol reaction while keeping the NHS ester relatively stable and unreactive.
pH Adjustment and Amine Conjugation: Following the initial reaction, the amine-containing molecule is added, and the pH of the reaction mixture is raised to between 7.5 and 8.5. This pH shift deprotonates the primary amines, enabling their efficient reaction with the now-activated NHS ester.
A significant challenge in this approach is the potential for a competing reaction at the higher pH of the second step, as maleimides can begin to react with amines at pH values of 7.5 and above. vectorlabs.com This can lead to a less specific conjugation outcome. Therefore, this sequence is generally reserved for specific applications where the amine-first approach is not viable.
| Parameter | Condition | Rationale/Remarks |
| Step 1: Thiol Reaction | ||
| pH | 6.5 - 7.0 | Favors maleimide-thiol reaction while minimizing NHS ester hydrolysis and reactivity. vectorlabs.com |
| Step 2: Amine Reaction | ||
| pH | 7.5 - 8.5 | pH is increased to facilitate the reaction between the NHS ester and primary amines. lumiprobe.com |
| Potential Side Reaction | Maleimide-Amine Reaction | At pH ≥ 7.5, the maleimide group can cross-react with amines, potentially reducing specificity. vectorlabs.com |
Strategies for Site-Specific Conjugation
The ability to attach a linker to a specific site on a biomolecule is paramount for creating homogeneous conjugates with preserved biological activity. This compound facilitates site-specific modification by targeting the unique chemical properties of cysteine and lysine (B10760008) amino acid residues, as well as the protein's N-terminus.
Cysteine-Specific Modification via Maleimide
The maleimide moiety is one of the most widely used functional groups for cysteine-specific bioconjugation. nih.gov It reacts with the sulfhydryl group (thiol) of a cysteine residue via a Michael addition reaction. This reaction is highly selective for thiols over other nucleophilic amino acid side chains within a specific pH range. vectorlabs.com
The key features of this modification are:
High Specificity: At a pH of 6.5-7.5, the maleimide group demonstrates exceptional reactivity towards the thiolate anion of cysteine residues, with minimal cross-reactivity with other functional groups like amines. vectorlabs.com
Rapid Kinetics: The reaction between maleimides and thiols is typically fast, with biomolecular rate constants reported in the range of 10² – 10⁴ M⁻¹s⁻¹. nih.gov This allows for efficient conjugation under mild, physiological conditions.
Stable Bond Formation: The reaction results in a stable thioether bond, covalently linking the PEG chain to the protein or peptide at the cysteine site. nih.gov
However, a notable limitation is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo. This can lead to deconjugation or exchange of the payload. mdpi.com
Lysine and N-Terminal Amine Modification via NHS Ester
The NHS ester end of the linker is designed to react with primary amines (–NH₂), which are primarily found at the N-terminus of a polypeptide chain and on the side chain of lysine residues. thermofisher.com This acylation reaction forms a stable and irreversible amide bond.
Lysine Modification: Lysine is a common target for NHS esters due to its abundance on protein surfaces. nih.gov However, a typical protein contains numerous lysine residues, and reacting it with an NHS ester can lead to a heterogeneous mixture of conjugates with the linker attached at various positions. nih.gov
N-Terminal Modification: The α-amino group at the N-terminus of a protein can also be targeted. A degree of selectivity for the N-terminus over lysine residues can be achieved by carefully controlling the reaction pH. The N-terminal α-amine generally has a lower pKa (around 8) than the ε-amine of lysine (around 10). nih.gov By performing the reaction at a near-physiological pH (e.g., 7.0-7.5), the N-terminal amine is more nucleophilic and thus reacts preferentially. nih.gov
| Target Group | Reactive Moiety | Optimal pH | Bond Formed | Key Considerations |
| Cysteine (Sulfhydryl) | Maleimide | 6.5 - 7.5 | Thioether | Highly specific; bond stability can be a concern (retro-Michael reaction). vectorlabs.commdpi.com |
| Lysine (ε-Amine) | NHS Ester | 8.0 - 9.0 | Amide | Abundant on surfaces; can lead to heterogeneous products. nih.gov |
| N-Terminus (α-Amine) | NHS Ester | 7.0 - 7.5 | Amide | Selectivity over lysine achievable by controlling pH due to pKa differences. nih.gov |
Control of Stoichiometry and Homogeneity in Conjugate Formation
Achieving a well-defined and homogeneous bioconjugate is a critical goal in applications such as the development of antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) directly impacts therapeutic efficacy and safety. technologynetworks.com The use of this compound requires precise control over reaction parameters to manage the stoichiometry of conjugation.
Key strategies for controlling stoichiometry include:
Molar Ratio of Reactants: Adjusting the molar ratio of the linker to the biomolecule is a fundamental method for controlling the degree of labeling. In the amine-first approach, a significant molar excess of the linker is often used to drive the initial activation reaction to completion. windows.net In contrast, when targeting a limited number of specific sites (e.g., reduced interchain cysteines on an antibody), the linker-to-protein ratio is carefully controlled, often near stoichiometric, to achieve the desired DAR. researchgate.net
Control of Reactive Sites: For cysteine-specific conjugation, the number of available thiol groups can be precisely controlled. In antibodies, for instance, the interchain disulfide bonds can be selectively reduced using a controlled amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate a specific number of reactive cysteine residues for conjugation. broadpharm.comnih.gov
Reaction Conditions: Parameters such as pH, temperature, and reaction time must be optimized. For example, optimizing the reduction conditions (TCEP concentration, temperature) can manipulate the number of cysteines available for modification. acs.org
By carefully manipulating these factors, researchers can better control the final product, ensuring the formation of conjugates with a consistent number of attached molecules at specific sites, which is crucial for reproducible performance and clinical applications. mdpi.com
Optimization of Bioconjugation Efficiency and Yield
The optimization of the bioconjugation process is a multi-faceted endeavor that aims to achieve a high degree of specific covalent modification with minimal non-specific binding and preservation of the biomolecule's function. For a heterobifunctional linker like this compound, which facilitates the conjugation of amine- and sulfhydryl-containing molecules, a two-step reaction scheme is often employed. windows.net This involves an initial reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine, followed by the reaction of the maleimide group with a sulfhydryl group. windows.net
Influence of Reactant Molar Ratios
The ideal molar excess is determined empirically for each specific application, as it is dependent on the concentration of the protein and the number of available reactive sites. windows.net For the initial amine-reactive step, a 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. In the subsequent thiol-reactive step, a 10- to 20-fold molar excess of the maleimide-activated molecule is often utilized. Research has shown that for the functionalization of nanoparticles, maleimide to ligand molar ratios can range from 2:1 to 20:1 to achieve optimal conjugation. researchgate.netuu.nlkinampark.com For instance, one study found the optimal maleimide to thiol molar ratio for conjugating a peptide (cRGDfK) to be 2:1, which resulted in an 84% conjugation efficiency. nih.gov In another case, a 5:1 maleimide to protein molar ratio was optimal for the conjugation of a nanobody. nih.gov
| Stage | Reactant Ratio (Linker:Biomolecule) | Objective | Potential Complications of Excessive Ratio |
| Amine Modification | 5- to 20-fold excess of NHS ester | Maximize the formation of amide bonds with accessible primary amines. | Increased risk of non-specific labeling and protein aggregation. |
| Thiol Conjugation | 2- to 20-fold excess of maleimide | Ensure efficient formation of a stable thioether bond with available sulfhydryl groups. | Potential for off-target reactions and increased difficulty in removing unreacted linker. |
Role of Reaction Buffer Systems and Ionic Strength
The composition of the reaction buffer, including its pH and ionic strength, plays a crucial role in the efficiency and specificity of the bioconjugation reaction. The two reactive ends of the this compound have distinct optimal pH ranges for their respective reactions.
The NHS ester reacts with primary amines (like the side chain of lysine) to form a stable amide bond, a reaction that is most efficient at a pH between 7 and 9. windows.net However, the NHS ester is also susceptible to hydrolysis, which becomes more rapid at higher pH values. windows.net Therefore, a common practice is to perform this reaction at a pH of 7.2-7.5 to strike a balance between efficient conjugation and minimal hydrolytic degradation of the linker. windows.net It is also critical to use amine-free buffers, such as phosphate, HEPES, or borate (B1201080) buffers, to prevent the buffer components from competing with the target biomolecule. thermofisher.com
The maleimide group reacts specifically with sulfhydryl groups (from cysteine residues) to form a stable thioether bond. This reaction is most efficient and specific within a pH range of 6.5 to 7.5. windows.netaxispharm.com Above pH 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity, and the maleimide ring itself is more prone to hydrolysis. windows.netvectorlabs.com
The ionic strength of the buffer can also impact the reaction by influencing the conformation and solubility of the protein. While moderate ionic strengths are generally acceptable, some studies suggest that increasing ionic strength can alter protein conformation, which may affect the accessibility of reactive sites. nih.gov It has also been noted that some PEGylated linkers have decreased solubility with increasing salt concentrations. windows.net
| Reaction | Optimal pH | Recommended Buffers | Key Considerations |
| NHS Ester-Amine Reaction | 7.2 - 8.5 thermofisher.com | Phosphate, Borate, HEPES, Carbonate thermofisher.com | Avoid amine-containing buffers (e.g., Tris). Higher pH increases reaction rate but also hydrolysis. windows.netthermofisher.com |
| Maleimide-Thiol Reaction | 6.5 - 7.5 windows.net | Phosphate, HEPES | Maintains specificity for thiols and stability of the maleimide group. windows.netvectorlabs.com |
Strategies for Quenching Unreacted Linker
After the conjugation reaction has proceeded for the desired amount of time, it is often necessary to "quench" the reaction by adding a reagent that will consume any remaining unreacted linker. This prevents further reactions that could lead to heterogeneity in the final product during purification and storage.
For the unreacted NHS esters, quenching can be achieved by adding a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, or ethanolamine. nih.gov These molecules react with the NHS ester to form a stable amide bond, effectively inactivating the linker.
To quench unreacted maleimide groups, a small molecule containing a sulfhydryl group is typically added. Reagents such as free cysteine, β-mercaptoethanol (BME), or dithiothreitol (B142953) (DTT) are effective for this purpose. iris-biotech.de These molecules will react with the maleimide to form a stable thioether bond, thus preventing the maleimide from reacting with any other molecules.
| Unreacted Functional Group | Quenching Agent | Mechanism |
| NHS Ester | Tris, Glycine, Ethanolamine | The primary amine of the quenching agent nucleophilically attacks the NHS ester, forming a stable amide bond and releasing NHS. |
| Maleimide | Cysteine, β-mercaptoethanol (BME), Dithiothreitol (DTT) | The thiol group of the quenching agent undergoes a Michael addition reaction with the maleimide, forming a stable thioether linkage. iris-biotech.de |
Role of Polyethylene Glycol Peg in Conjugate Design and Performance
Polyethylene (B3416737) Glycol (PEG) as a Steric and Hydrophilic Modifier in Bioconjugation
In the realm of bioconjugation, PEG chains play a crucial dual role as both steric and hydrophilic modifiers. The covalent attachment of PEG, a process known as PEGylation, leverages these properties to enhance the therapeutic performance of biomolecules. nih.gov
The hydrophilic nature of PEG is attributed to its repeating ethylene (B1197577) glycol units, which can coordinate with two to three water molecules each. youtube.com This creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius. This "water cloud" contributes significantly to the increased water solubility of the bioconjugate. nih.govnih.gov
Simultaneously, the flexible PEG chains create a "conformational cloud" that provides steric hindrance. nih.gov This steric shield masks the surface of the conjugated biomolecule, which can prevent or reduce interactions with other molecules, such as proteolytic enzymes and antibodies. nih.govnih.gov This shielding effect is a key factor in reducing the immunogenicity and increasing the in vivo stability of therapeutic proteins. researchgate.net The steric hindrance also plays a role in preventing the aggregation of nanoparticles and other PEGylated products. nih.gov
The structure of the PEG can influence the degree of steric hindrance. For instance, branched PEG structures can create a more significant protective "umbrella" over the protein surface compared to linear PEG chains of the same molecular weight, offering enhanced protection against enzymatic degradation and immune recognition. youtube.com
It is important to note that while PEG is often considered biologically inert, studies have shown that interactions can occur between PEG and proteins. nih.govresearchgate.net These interactions can be influenced by the molecular weight of the PEG and the nature of the protein, potentially affecting the protein's conformation and function. nih.govacs.org
Influence of PEG Spacer on Conjugate Characteristics
The increased hydrodynamic size conferred by the hydrated PEG chains also contributes to improved dispersibility, preventing self-aggregation of the conjugated molecules. koreascience.krmdpi.com
| Property | Influence of PEG Spacer | Supporting Evidence |
| Aqueous Solubility | Increases | The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules. nih.gov |
| Dispersibility | Improves | The hydrated PEG chain increases the hydrodynamic size, preventing aggregation. mdpi.com |
The steric hindrance provided by the PEG spacer arm plays a critical role in protecting the conjugated biomolecule from enzymatic degradation. researchgate.netresearchgate.net The flexible PEG chain creates a protective layer that can physically block the access of proteases and other degradative enzymes to the protein or peptide surface. nih.gov This shielding effect leads to a longer circulation half-life of the therapeutic molecule in vivo. nih.gov
The stability of the linkage between the PEG and the biomolecule is also a factor. While some linkages are stable, others, such as those involving histidine, can be susceptible to hydrolysis. scielo.br Careful selection of the conjugation chemistry is therefore important to ensure the long-term stability of the bioconjugate.
Aggregation is a common problem with protein and peptide therapeutics, often leading to loss of activity and potential immunogenicity. The presence of a PEG spacer can significantly reduce the potential for aggregation. mdpi.com The steric barrier created by the PEG chains prevents close intermolecular interactions that can lead to the formation of aggregates. researchgate.net This is particularly important for maintaining the monomeric and active state of the biomolecule.
While PEGylation offers numerous advantages, it can also impact the biological activity and conformation of the conjugated biomolecule. The steric hindrance that protects the molecule can also shield its bioactive domains, such as receptor binding sites, potentially leading to a decrease in biological activity. youtube.comnih.gov
The extent of this impact is dependent on several factors, including the site of PEGylation, the length and architecture of the PEG chain, and the nature of the biomolecule itself. youtube.comnih.gov For example, conjugating PEG to amino acids that are distant from the active site can help to minimize the loss of activity. youtube.com
Studies have shown that PEG can influence protein conformation. Lower molecular weight PEGs may have modest effects, while larger PEGs can wrap around the protein surface through noncovalent interactions, significantly impacting its conformational dynamics. nih.govacs.org The interaction between PEG and specific amino acid residues can lead to either stabilization or destabilization of the native protein conformation. researchgate.net
Considerations for PEG Chain Length and Architecture in Heterobifunctional Linkers
The length and architecture of the PEG chain in a heterobifunctional linker are critical design parameters that significantly influence the properties of the final bioconjugate.
The chain length of the PEG spacer affects several key characteristics. Longer PEG chains generally provide a greater steric shield, which can lead to enhanced protection against proteolysis and reduced immunogenicity. nih.govnih.gov However, an excessively long PEG chain can also increase the risk of masking the bioactive site of the conjugated molecule, thereby reducing its efficacy. nih.govnih.gov There is often an optimal PEG chain length that balances these competing effects. nih.gov For example, in the context of nanoparticle targeting, an intermediate PEG length (e.g., PEG-3000) was found to be optimal for antibody-receptor interactions. nih.gov
The relationship between PEG length and properties like cellular uptake and tumor accumulation can be complex and context-dependent. researchgate.netnih.gov For instance, longer PEG linkers have been shown to enhance tumor targeting in some liposomal drug delivery systems. nih.gov
The architecture of the PEG, whether it is linear or branched, also plays a significant role. Branched PEGs can offer a more substantial steric barrier compared to linear PEGs of the same molecular weight, leading to greater stability and reduced immunogenicity. youtube.com This is because the branched structure can more effectively shield the surface of the conjugated protein. youtube.com
The choice of PEG chain length and architecture must be carefully considered and optimized for each specific application to achieve the desired balance of solubility, stability, and biological activity. nih.govresearchgate.net
| Parameter | Key Considerations | Impact on Conjugate Properties |
| PEG Chain Length | - Balance between steric shielding and maintaining biological activity. - Optimization for specific targeting applications. | - Longer chains can increase stability and circulation time but may decrease activity. nih.govnih.gov - Optimal lengths can enhance targeting. nih.gov |
| PEG Architecture | - Linear vs. Branched. | - Branched PEGs can provide superior steric hindrance and stability. youtube.com |
Effects of PEG Molecular Weight on Conjugate Pharmacokinetic Profiles
The molecular weight of the PEG chain has a profound impact on the pharmacokinetic behavior of a bioconjugate. tandfonline.com A primary effect of increasing PEG's molecular weight is the enlargement of the conjugate's hydrodynamic size. nih.govrsc.org This increased size directly influences how the conjugate is processed and eliminated from the body, primarily by reducing the rate of renal clearance. nih.govrsc.org
The kidneys filter substances from the blood based on size, and larger molecules are cleared much more slowly. nih.gov Consequently, conjugating a therapeutic agent with a higher molecular weight PEG chain can significantly prolong its circulation half-life, which may allow for less frequent administration. nih.govrsc.org Studies have shown a direct correlation between increasing PEG mass and a remarkable increase in the conjugate's permanence in the bloodstream. youtube.com
The route of elimination is also dependent on the PEG's molecular weight. Smaller PEG molecules, typically those 20 kDa or less, are predominantly excreted via the kidneys. researchgate.net As the molecular weight increases, other clearance pathways, such as hepatobiliary excretion, become more significant. researchgate.net For instance, in murine models, PEGs with very high or low molecular weights showed increased hepatobiliary clearance, while those around 50 kDa had minimal clearance through this route. researchgate.net The relationship between PEG half-life and molecular weight is particularly steep in the 0 to 40 kDa range, indicating that even small changes in this range can have significant impacts on dosing and efficiency. researchgate.net
Table 1: Influence of PEG Molecular Weight on Pharmacokinetic Parameters
| PEG Molecular Weight | Primary Effect on Conjugate | Primary Clearance Route | Impact on Circulation Half-Life |
|---|---|---|---|
| < 20 kDa | Moderate increase in hydrodynamic size | Renal (Kidney) researchgate.net | Increased |
| 20 kDa - 50 kDa | Significant increase in hydrodynamic size | Biliary (Liver) researchgate.net | Significantly Increased |
Advantages of Monodisperse PEG (PEG12) over Polydisperse PEG in Defined Conjugate Synthesis
PEG linkers can be categorized as either polydisperse or monodisperse. Polydisperse PEGs are a mixture of polymer chains with a range of molecular weights, described by an average value (e.g., 5K, 10K). broadpharm.com In contrast, monodisperse PEGs, such as the PEG12 in Maleimide-NH-PEG12-CH2CH2COONHS Ester, are pure compounds with a precisely defined, single molecular weight and a fixed number of repeating ethylene glycol units. broadpharm.comadcreview.combiochempeg.com The use of monodisperse PEGs offers significant advantages in the synthesis of defined therapeutic conjugates.
The primary advantage of monodisperse PEGs is the ability to produce homogeneous batches of the final conjugate. adcreview.com Because every PEG linker has the exact same length and molecular weight, the resulting PEGylated drug is a single, well-defined chemical entity. This contrasts sharply with conjugates made using polydisperse PEGs, which result in a heterogeneous mixture of products with varying PEG chain lengths. biochempeg.com This heterogeneity complicates the synthesis, purification, and analytical characterization of the drug, affecting the consistency and reproducibility of its quality. biochempeg.comsigmaaldrich.com
From a therapeutic standpoint, the homogeneity achieved with monodisperse PEGs is crucial. Pharmacokinetic properties are strongly influenced by the polymer's molecular weight, and a broad molecular weight distribution can lead to increased variability among conjugates and less predictable in vivo behavior. researchgate.net Monodisperse PEGs enable the creation of conjugates with uniform pharmacokinetic profiles, which can lead to better control over dosing and therapeutic efficiency. researchgate.netadcreview.com
Furthermore, monodisperse PEG linkers have been shown to improve the solubility and stability of conjugates. adcreview.comsigmaaldrich.com They can create a "shield" around the payload molecule, protecting it from its microenvironment. sigmaaldrich.com Research has indicated that the use of polydisperse PEG linkers can lead to issues in biological applications due to steric hindrance and binding problems. biochempeg.combiochempeg.com The precise structure of monodisperse linkers allows for fine-tuning of drug properties, such as modifying biodistribution and improving bioavailability. broadpharm.combiochempeg.com
Table 2: Comparison of Monodisperse and Polydisperse PEG Linkers
| Feature | Monodisperse PEG (e.g., PEG12) | Polydisperse PEG |
|---|---|---|
| Composition | Single, pure compound with a precise molecular weight. broadpharm.com | Mixture of polymer chains with an average molecular weight. broadpharm.com |
| Final Conjugate | Homogeneous, a single chemical entity. adcreview.com | Heterogeneous mixture of molecules. biochempeg.com |
| Synthesis & Purification | Simpler characterization and purification. sigmaaldrich.com | Complicated synthesis and purification processes. biochempeg.com |
| Reproducibility | High consistency and reproducibility. | Potential for batch-to-batch variability. biochempeg.com |
| Pharmacokinetics | Uniform and predictable pharmacokinetic profile. researchgate.net | Increased variability in pharmacokinetic profiles. researchgate.net |
| Therapeutic Control | Precise control over conjugate properties. | Less control, potential for steric hindrance issues. biochempeg.combiochempeg.com |
Applications of Maleimide Nh Peg12 Ch2ch2coonhs Ester in Advanced Biomedical Systems Research
Protein and Peptide Conjugation Studies
The ability to covalently link different proteins or peptides, or to attach them to other molecules, is fundamental to many areas of biomedical research. Maleimide-NH-PEG12-CH2CH2COONHS Ester provides a robust method for achieving such conjugations, enabling detailed investigations into protein structure, function, and interactions.
Strategies for Protein and Peptide Labeling and Modification
This compound is instrumental in the labeling and modification of proteins and peptides. The NHS ester functionality allows for its reaction with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, forming a stable amide bond. windows.net Subsequently, the maleimide (B117702) group can react with a sulfhydryl group, typically from a cysteine residue, to form a stable thioether bond. windows.net This dual reactivity allows for a two-step conjugation process. First, the amine-containing protein is reacted with an excess of the crosslinker. After removing the unreacted crosslinker, a second, sulfhydryl-containing molecule is introduced to react with the maleimide group. windows.net
This strategy is widely employed for attaching various labels, such as fluorescent dyes, biotin, or small molecule drugs, to proteins and peptides for visualization, purification, or functional studies. The hydrophilic PEG12 spacer enhances the water solubility of the resulting conjugate and can help to reduce aggregation. nanocs.net
| Target Biomolecule | Reactive Group Targeted | Linker Moiety | Resulting Bond | Key Application |
| Protein/Peptide | Primary Amine (e.g., Lysine, N-terminus) | NHS Ester | Amide | Initial linker attachment |
| Protein/Peptide | Sulfhydryl (Cysteine) | Maleimide | Thioether | Secondary molecule conjugation |
Development of Site-Specific Protein Conjugates for Research
A significant challenge in protein conjugation is achieving site-specificity to avoid random labeling that can compromise the protein's function. This compound is a key reagent in strategies to create site-specific protein conjugates. By introducing a unique cysteine residue at a specific location within a protein sequence through genetic engineering, researchers can direct the conjugation of the maleimide group to that precise site. nih.govresearchgate.net This approach is particularly valuable when the protein's active site or binding domains need to remain unmodified.
For example, research on therapeutic proteins has utilized site-specific PEGylation to enhance their pharmacokinetic properties. nih.gov By engineering a cysteine residue at a location distant from the receptor-binding site, a PEG linker like this compound can be attached without significantly impacting the protein's biological activity. nih.gov This precise control over the conjugation site is crucial for developing well-defined protein conjugates for research into drug delivery and protein function. nih.govchemrxiv.org
Nanoparticle Functionalization and Surface Engineering for Research Applications
The surface properties of nanoparticles are critical determinants of their behavior in biological systems. This compound is extensively used to functionalize and engineer the surface of nanoparticles for various research applications, from enhancing their biocompatibility to enabling targeted delivery. polysciences.commdpi.com
Enhancing Biocompatibility and Circulation Longevity of Nanoparticles
A major hurdle in the in vivo application of nanoparticles is their rapid clearance by the immune system. Surface modification with PEG, a process known as PEGylation, is a widely adopted strategy to improve the biocompatibility and extend the circulation time of nanoparticles. researchgate.net The PEG12 spacer of this compound contributes to the formation of a hydrophilic shield on the nanoparticle surface. This shield reduces the adsorption of opsonin proteins, thereby decreasing recognition and uptake by macrophages of the reticuloendothelial system. researchgate.netnih.gov
The NHS ester end of the linker can be used to attach it to amine-functionalized nanoparticles, while the maleimide end remains available for the subsequent conjugation of targeting ligands or other functional molecules. This approach has been shown to significantly enhance the stability and in vivo performance of various nanoparticle platforms in preclinical research. nih.gov
| Nanoparticle Type | Surface Modification | Effect of PEGylation | Research Finding |
| Solid Lipid Nanoparticles (SLNs) | PEGylation with maleimide-terminated PEG | Enhanced adsorption onto red blood cells. | Promotes macrophage-targeted delivery. researchgate.netnih.gov |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Functionalization with maleimide-PEG | Enables subsequent ligand conjugation. | Optimization of reaction conditions improves conjugation efficiency. nih.gov |
Application in Surface Coatings and Antifouling Research
The nonspecific adsorption of proteins and other biomolecules to material surfaces, known as biofouling, is a significant problem in many biomedical applications. The hydrophilic and flexible nature of the PEG chain in this compound makes it an effective component of antifouling surface coatings. When nanoparticles or other surfaces are coated with this linker, the PEG chains create a hydrated layer that sterically hinders the approach and adsorption of proteins. polysciences.com
In research settings, this antifouling property is crucial for developing biosensors with improved signal-to-noise ratios and for creating implantable materials that resist biofouling and subsequent inflammatory responses. The maleimide group can be utilized to further functionalize these antifouling surfaces with specific recognition elements.
Receptor-Targeted Nanoparticle Design Strategies
To enhance the delivery of nanoparticles to specific cells or tissues, their surfaces can be decorated with targeting ligands that bind to receptors overexpressed on the target cells. This compound is an ideal linker for this purpose. mdpi.comdartmouth.edu
The design strategy typically involves first attaching the linker to the nanoparticle via the NHS ester reaction with surface amine groups. Then, a targeting ligand containing a free sulfhydryl group, such as a peptide or an antibody fragment, is conjugated to the maleimide group on the nanoparticle surface. nih.govresearchgate.net This approach has been successfully employed in preclinical research to develop nanoparticles that can specifically target cancer cells for imaging and therapeutic applications. nih.govnih.gov The PEG12 spacer provides the necessary flexibility for the targeting ligand to effectively interact with its receptor. rsc.org
| Targeting Ligand | Target Receptor | Nanoparticle Platform | Research Goal |
| cRGDfK peptide | Integrins | PLGA Nanoparticles | Targeted drug delivery to tumor vasculature. nih.gov |
| 11A4 Nanobody | - | PLGA Nanoparticles | Evaluation of conjugation efficiency for targeted delivery. nih.gov |
| Antibodies/Fragments | Various tumor-associated antigens | Liposomes, Polymeric Nanoparticles | Enhanced cancer cell selectivity and uptake. dartmouth.edursc.org |
Hydrogel Crosslinking and Biomaterial Fabrication Research
Formation of Biofunctionalized Hydrogels via Thiol-Maleimide and NHS-Amine Chemistry
The formation of biofunctionalized hydrogels often employs a dual-chemistry approach facilitated by heterobifunctional linkers. The this compound is a prime example of a molecule that enables such specific and controlled crosslinking. This linker possesses two distinct reactive groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester. iris-biotech.de
The maleimide group exhibits high specificity for thiol groups (sulfhydryl groups, -SH) found in cysteine residues of peptides and proteins. iris-biotech.deberkeley.edu This reaction, a Michael-type addition, proceeds rapidly at physiological pH, forming a stable thioether bond. iris-biotech.deberkeley.edu This specificity allows for the covalent attachment of thiol-containing biomolecules, such as cell-adhesion peptides (e.g., RGD sequences) or enzyme-cleavable sequences, to the hydrogel network. nih.govresearchgate.net
Simultaneously, the NHS ester group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-functionalized polymers. iris-biotech.de This reaction forms a stable amide bond. iris-biotech.de In the context of hydrogel formation, the NHS ester can be used to crosslink the polymer backbone or to immobilize other amine-containing bioactive molecules.
This dual reactivity allows for a "plug-and-play" approach to hydrogel design, where different bioactive components can be incorporated with high precision. researchgate.netresearchwithrutgers.com For instance, a researcher could first react a thiol-containing peptide with the maleimide group of the linker and then use the NHS ester to attach this functionalized PEG linker to a polymer backbone.
| Reactive Group | Target Functional Group | Resulting Bond | Key Features |
| Maleimide | Thiol (-SH) | Thioether | High specificity, rapid reaction at physiological pH iris-biotech.deberkeley.edu |
| NHS Ester | Primary Amine (-NH2) | Amide | Efficient reaction, forms stable bond iris-biotech.de |
Modulating Hydrogel Properties for Specific Biomedical Research Applications
The properties of a hydrogel can be precisely tuned to suit a variety of biomedical research applications, from 3D cell culture to tissue engineering scaffolds. The choice of crosslinker, including the length and nature of the spacer arm, plays a pivotal role in this modulation.
The polyethylene (B3416737) glycol (PEG) spacer in this compound offers several advantages. PEG is a hydrophilic, biocompatible, and low-protein-adsorbing polymer, which makes it an ideal component for biomaterials intended for in vivo use. nih.gov The length of the PEG chain can influence the swelling behavior, mesh size, and mechanical properties of the hydrogel. nih.govmdpi.com Longer PEG chains generally lead to hydrogels with higher water content and larger mesh sizes, which can facilitate the diffusion of nutrients and waste products for encapsulated cells. nih.gov
The mechanical properties, such as stiffness (Young's modulus), are critical for directing cell behavior. advancedsciencenews.com The crosslinking density, which can be controlled by the concentration of the crosslinker, directly impacts the stiffness of the hydrogel. nih.gov By adjusting the amount of this compound used, researchers can create hydrogels with a range of stiffnesses to mimic different tissue types, from soft brain tissue to more rigid bone tissue. advancedsciencenews.com
Furthermore, the incorporation of biodegradable linkages within the hydrogel network is essential for many regenerative medicine applications. nih.gov While the thioether and amide bonds formed by the maleimide and NHS ester groups are generally stable, degradable sequences can be incorporated into the polymer backbone or the crosslinking peptides. nih.gov For example, enzyme-sensitive peptide sequences can be included, allowing cells to remodel their microenvironment by secreting specific enzymes that cleave these sequences. nih.gov
| Hydrogel Property | Modulating Factor | Effect | Biomedical Research Application |
| Swelling Ratio | PEG chain length, crosslinking density | Longer PEG chains and lower crosslinking density increase swelling | Drug delivery, nutrient diffusion for cell encapsulation mdpi.comnih.gov |
| Mechanical Stiffness | Crosslinking density | Higher crosslinking density increases stiffness | Mimicking tissue mechanics to direct cell differentiation advancedsciencenews.comnih.gov |
| Degradability | Incorporation of cleavable sequences (e.g., enzyme-sensitive peptides) | Allows for controlled degradation of the hydrogel over time | Tissue regeneration, controlled release of therapeutic agents nih.gov |
| Bioactivity | Covalent attachment of bioactive molecules (e.g., RGD peptides) | Promotes specific cell-matrix interactions | Enhancing cell adhesion, survival, and function in 3D culture nih.govresearchgate.net |
Linker Application in Antibody-Drug Conjugates (ADCs) and Prodrug Systems Research
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug. protein-cell.net The linker that connects the antibody to the drug is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. sygnaturediscovery.comaxispharm.com Heterobifunctional linkers, such as those with maleimide and NHS ester functionalities, are instrumental in the construction of these complex biomolecules. nih.govcreative-biolabs.com
Investigation of Linker Stability and Cleavability in ADC Design
The ideal ADC linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. cam.ac.uknih.gov However, upon reaching the target cancer cell, the linker should be efficiently cleaved to release the drug in its active form. cam.ac.ukwuxiapptec.com Research in ADC design involves a careful balance between linker stability and controlled cleavability. axispharm.com
Maleimide-based linkers are commonly used to attach drugs to antibodies via reaction with thiol groups generated by the reduction of interchain disulfide bonds in the antibody hinge region. mdpi.com However, the resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions, leading to premature drug release. nih.govmdpi.com To address this stability issue, research has focused on developing modified maleimide-based linkers that form more stable attachments. nih.govnih.gov One such strategy involves the hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened structure. mdpi.com
Linkers can be broadly categorized as cleavable or non-cleavable. sygnaturediscovery.com
Cleavable linkers are designed to be broken by specific conditions present in the tumor microenvironment or within the target cell. cam.ac.ukwuxiapptec.com This can include cleavage by lysosomal proteases (e.g., cathepsins), acidic pH in endosomes and lysosomes, or a high concentration of glutathione (B108866) in the cytoplasm. wuxiapptec.com The choice of cleavage mechanism depends on the intended site of drug release. wuxiapptec.com
Non-cleavable linkers release the drug only after the complete degradation of the antibody within the lysosome. wuxiapptec.com This results in the release of the drug with the linker and a portion of the amino acid still attached. wuxiapptec.com While generally more stable in circulation, their efficacy can be dependent on the ability of this drug-linker-amino acid complex to exert its cytotoxic effect. axispharm.com
| Linker Type | Cleavage Mechanism | Advantages | Considerations |
| Cleavable | Enzymatic (e.g., proteases), pH-sensitive (acid-labile), Reductive (disulfide) | Controlled and efficient drug release at the target site cam.ac.ukwuxiapptec.com | Potential for premature cleavage in circulation cam.ac.uk |
| Non-cleavable | Proteolytic degradation of the antibody | High stability in circulation wuxiapptec.com | Efficacy depends on the activity of the drug-linker-amino acid metabolite axispharm.com |
Research into Strategies for Antibody and Drug Conjugation
The conjugation of a drug to an antibody is a critical step in ADC manufacturing. The goal is to produce a homogeneous product with a well-defined drug-to-antibody ratio (DAR). researchgate.net Traditional conjugation methods targeting lysine or cysteine residues often result in a heterogeneous mixture of ADCs with varying DARs, which can impact the therapeutic window. researchgate.net
The use of a heterobifunctional linker like this compound allows for a two-step conjugation process that can offer greater control. creative-biolabs.comyoutube.com
Drug-Linker Conjugation: The NHS ester end of the linker can be reacted with an amine-containing drug molecule. This step creates a drug-linker intermediate.
Antibody-Linker-Drug Conjugation: The maleimide end of the drug-linker intermediate is then reacted with thiol groups on the antibody, which are typically generated by the selective reduction of disulfide bonds. mdpi.com
The PEG spacer in the linker can also play a beneficial role in ADC design. It can increase the hydrophilicity of the ADC, which may help to mitigate aggregation issues that can arise with hydrophobic drugs. sygnaturediscovery.com
Research is actively exploring site-specific conjugation technologies to produce more homogeneous ADCs. protein-cell.net These methods involve engineering specific sites on the antibody for drug attachment, such as incorporating unnatural amino acids or using enzymatic approaches. nih.gov This precise control over conjugation site and DAR is expected to lead to ADCs with improved safety and efficacy profiles. protein-cell.net
Conjugation Strategies for Nucleic Acid Delivery Systems (siRNA, mRNA) Research
The therapeutic potential of nucleic acids like small interfering RNA (siRNA) and messenger RNA (mRNA) is vast, but their clinical translation is hampered by challenges such as rapid degradation by nucleases, poor cellular uptake, and rapid renal clearance. nih.govnih.gov Covalent conjugation of these nucleic acids to carrier molecules, particularly polyethylene glycol (PEG), is a widely researched strategy to overcome these hurdles. nih.govnih.gov
The process of attaching PEG chains, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides. nih.govthno.org The this compound linker can be utilized in this context to facilitate the conjugation of PEG to nucleic acids.
For instance, a nucleic acid can be synthesized with a terminal amine or thiol group.
If the nucleic acid has a terminal amine group, it can be reacted with the NHS ester of the linker. The maleimide end would then be available for conjugation to another molecule, if desired.
Conversely, if the nucleic acid has a terminal thiol group, it can be reacted with the maleimide group of the linker.
PEGylation of siRNA has been shown to:
Increase systemic circulation time: The increased hydrodynamic size of the PEG-siRNA conjugate reduces its rate of excretion by the kidneys. thno.org
Enhance stability: The PEG chain can sterically hinder the approach of nucleases, thereby protecting the siRNA from degradation. nih.gov
Reduce immunogenicity: PEG can mask the siRNA from recognition by the immune system. nih.gov
Emerging Trends and Future Directions in Chemical Biology with Maleimide Nh Peg12 Ch2ch2coonhs Ester
Development of Novel Stimuli-Responsive Conjugates and Release Mechanisms
The architecture of Maleimide-NH-PEG12-CH2CH2COONHS Ester is being leveraged to create advanced stimuli-responsive systems that release therapeutic payloads under specific physiological conditions. The maleimide (B117702) group, in particular, is central to several release strategies.
pH-Sensitive Release: The tumor microenvironment is often more acidic (pH 6.0–7.0) than healthy tissue (pH 7.4), and the pH within cellular compartments like endosomes (pH 5.5–6.0) and lysosomes (pH 4.5–5.0) is even lower. axispharm.com This pH gradient is exploited for targeted drug release. While the thioether bond formed from the maleimide-thiol reaction is relatively stable, the succinimide (B58015) ring itself can be engineered for release. Hydrolysis of the N-substituted succinimide ring post-conjugation can form a thiomaleamic acid, which has been shown to be labile under acidic conditions, providing a mechanism for controlled, acid-catalyzed release of an attached molecule. nih.gov This strategy allows for the development of conjugates that remain stable in circulation but release their cargo upon cellular internalization into acidic compartments. nih.govnih.gov
Enzyme-Cleavable Systems: Maleimide linkers are integral to conjugates that respond to enzymes overexpressed in diseased tissues, such as cathepsins in tumors. In these designs, a peptide sequence sensitive to a specific protease is incorporated alongside the maleimide linker. The this compound can be used to attach this entire cleavable linker-drug cassette to a targeting protein. Once the conjugate reaches the target site, enzymatic action cleaves the peptide, liberating the therapeutic agent.
Redox-Responsive Release: The reducing environment within cells, particularly the high concentration of glutathione (B108866) (GSH) in some tumor cells, can trigger payload release from maleimide-based conjugates. The succinimide thioether bond formed upon conjugation is susceptible to a retro-Michael reaction, especially in the presence of competing thiols like GSH. nih.govnih.gov This can lead to an exchange reaction where the conjugated molecule is released and the maleimide linker becomes attached to glutathione. While often viewed as a stability challenge, this mechanism can be intentionally harnessed for controlled release in the high-GSH environment of tumors. nih.govacs.org
| Release Mechanism | Stimulus | Key Chemical Feature | Application Context |
| Acid-Catalyzed Hydrolysis | Low pH (4.5-6.5) | Maleamic acid (from succinimide ring opening) | Intracellular (lysosomal) drug release nih.govnih.gov |
| Proteolytic Cleavage | Specific enzymes (e.g., Cathepsin B) | Enzyme-specific peptide sequence within the linker | Targeted release in tumor microenvironments |
| Thiol Exchange | High glutathione (GSH) concentration | Succinimide thioether bond | Intracellular release in tumor cells nih.govnih.gov |
Integration into Advanced Polymer-Drug Conjugates (PDCs) and Targeted Delivery Research
Polymer-drug conjugates (PDCs) are a class of nanotherapeutics designed to improve the pharmacological properties of small-molecule drugs. nih.govresearchgate.net The this compound is an ideal building block for creating sophisticated PDCs due to its defined structure and dual reactivity.
The PEG12 spacer is a critical component, offering a balance of properties essential for PDCs. PEGylation is a well-established strategy to enhance the water solubility of hydrophobic drugs, prolong circulation half-life by evading the immune system, and reduce enzymatic degradation. nih.govnih.gov The discrete length of the PEG12 chain ensures the production of homogeneous conjugates with uniform physicochemical properties, a significant advantage over polydisperse PEG linkers. nih.gov
In a typical PDC design, the NHS ester end of the linker is used to react with an amine on a polymeric backbone, such as polyglutamic acid or N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA). nih.govnih.gov The maleimide terminus is then available to conjugate a thiol-containing entity, which could be the therapeutic drug itself or a targeting ligand (e.g., a peptide or antibody fragment) that directs the entire polymer-drug conjugate to a specific cell type. nih.govpurepeg.com This modular approach allows for the construction of multi-component systems with precise control over architecture and stoichiometry, enhancing targeted drug delivery and minimizing off-target toxicity. purepeg.com
Exploration of Chemoenzymatic Conjugation Strategies
Chemoenzymatic methods, which combine the high selectivity of enzymatic reactions with the versatility of chemical ligation, are emerging as a powerful tool for creating precisely defined bioconjugates. The this compound is well-suited for the chemical ligation step in these multi-stage strategies.
A prominent example involves the use of microbial transglutaminase (MTGase). nih.govresearchgate.net MTGase catalyzes the formation of an isopeptide bond between the side chain of a specific glutamine residue (Q295 on some antibodies) and a primary amine on a substrate. nih.govsemanticscholar.org In a two-step chemoenzymatic approach, an antibody can first be enzymatically modified with a small linker containing a primary amine and a bio-orthogonal functional group, such as a thiol. nih.govresearchgate.net Following this highly specific enzymatic step, the this compound can be used in a second, purely chemical step. The maleimide group of the linker reacts with the newly installed thiol on the antibody, creating a stable conjugate with a defined drug-to-antibody ratio (DAR) of 2. nih.govsemanticscholar.orgresearchgate.net This approach avoids the heterogeneity often associated with traditional chemical conjugation to native lysine (B10760008) or cysteine residues. rsc.orgnih.gov
Computational and Kinetic Modeling for Reaction Optimization and Prediction
Optimizing bioconjugation reactions is critical for achieving high yields and product homogeneity. Computational and kinetic modeling provides deep insights into the thiol-maleimide reaction, allowing for rational optimization of reaction conditions.
Density functional theory (DFT) and kinetic modeling studies have elucidated the mechanism of the thiol-maleimide "click" reaction. rsc.orgresearchgate.net These models show that the reaction can proceed through different mechanisms—base-initiated, nucleophile-initiated, or ion pair-initiated—depending on the choice of solvent, the presence and type of initiator (base), and the specific thiol reactant. rsc.orgresearchgate.netsemanticscholar.org The reaction rate is highly dependent on the pH, as the reactive species is the thiolate anion; thus, the reaction is significantly faster at a pH of 7.0-7.5 compared to more acidic conditions.
These computational models help predict how different factors will influence reaction kinetics and selectivity. For example, modeling can determine the activation energies for different reaction pathways, helping researchers choose solvents and buffers that favor the desired outcome. rsc.org This predictive power is invaluable for optimizing the conjugation of this compound to complex biomolecules, ensuring efficient and specific labeling while minimizing unwanted side reactions.
| Parameter | Influence on Thiol-Maleimide Reaction | Reference |
| pH | Rate increases with pH up to ~7.5, as thiolate concentration increases. | |
| Solvent | Can influence the reaction mechanism (base- vs. nucleophile-initiated). | rsc.orgresearchgate.net |
| Initiator/Base | Type of base can alter the dominant reaction pathway and kinetics. | rsc.orgresearchgate.net |
| Thiol pKa | Lower pKa thiols are more reactive at a given pH. | researchgate.net |
Addressing Challenges and Advancing Precision in Bioconjugation Methodologies
Despite the widespread use of maleimide chemistry, a key challenge is the potential instability of the resulting thiosuccinimide adduct. The conjugate can undergo a retro-Michael reaction, leading to deconjugation and subsequent reaction with other thiols, such as albumin or glutathione in vivo. nih.govnih.govresearchgate.net This can result in off-target effects and a reduced therapeutic index for antibody-drug conjugates (ADCs). researchgate.net
Several strategies are being developed to address this instability:
Hydrolysis Stabilization: The thiosuccinimide ring can be hydrolyzed under certain conditions to form a stable, ring-opened maleamic acid structure that is no longer susceptible to retro-Michael addition. nih.gov
Transcyclization: For specific constructs, an intramolecular transcyclization reaction can occur, forming a more stable six-membered ring that "locks" the thioether bond and prevents the retro-Michael reaction. nih.govresearchgate.net
Next-Generation Maleimides (NGMs): Dihalo- or other substituted maleimides have been developed that react with both thiols from a reduced disulfide bond, creating a re-bridged and stable structure. rsc.orgresearchgate.net While not directly applicable to the subject linker, this trend highlights the focus on improving maleimide stability.
The use of a monodisperse linker like this compound is a significant advance in achieving precision. Unlike traditional polydisperse PEGs, this linker has a defined molecular weight and length. nih.gov This precision translates directly to the final conjugate, ensuring batch-to-batch consistency and a homogeneous product with predictable pharmacokinetic and pharmacodynamic properties, which is a critical requirement for therapeutic applications. americanpharmaceuticalreview.comprecisepeg.comprecisepeg.com
Q & A
[Basic] What experimental protocols are recommended for conjugating amine-containing biomolecules to thiolated surfaces using Maleimide-NH-PEG12-CH2CH2COONHS Ester?
Methodological Answer:
To optimize conjugation, first react the NHS ester with primary amines (e.g., lysine residues) in a pH 7.2–8.5 buffer (e.g., PBS or HEPES) for 1–2 hours at 4–25°C. Subsequently, introduce thiol-containing targets (e.g., cysteine-modified proteins) at pH 6.5–7.5 to minimize maleimide hydrolysis. Use a 5–10-fold molar excess of the crosslinker over the target biomolecule to ensure efficient coupling. Quench unreacted NHS esters with Tris buffer (50 mM, pH 7.5) before thiol conjugation. Always validate steps using SDS-PAGE or MALDI-TOF .
[Basic] How should researchers characterize the purity and structural integrity of this compound prior to use?
Methodological Answer:
Employ analytical techniques such as reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended). Confirm molecular weight via MALDI-TOF or ESI-MS. Use -NMR (in deuterated DMSO or CDCl) to verify the presence of maleimide (δ 6.7–7.0 ppm) and PEG backbone (δ 3.5–3.7 ppm). Store aliquots at -20°C in anhydrous DMF or DMSO to prevent hydrolysis .
[Advanced] How can researchers resolve discrepancies in crosslinking efficiency when using this compound under varying pH conditions?
Methodological Answer:
Systematically test pH-dependent reactivity:
NHS ester activation : Optimize pH 7.5–8.5 for amine coupling.
Maleimide-thiol reaction : Use pH 6.5–7.5 to balance thiolate anion formation (pKa ~8.5) and maleimide stability.
Controls : Include negative controls (omitting crosslinker or thiols) and quantify unconjugated biomolecules via size-exclusion chromatography.
Data reconciliation : Apply error analysis (e.g., standard deviation across replicates) and compare with literature on PEG spacer flexibility under steric constraints .
[Advanced] What strategies mitigate hydrolysis of the NHS ester during long-term conjugation experiments?
Methodological Answer:
- Solvent choice : Use anhydrous DMF/DMSO and avoid aqueous buffers until reaction initiation.
- Temperature : Conduct reactions at 4°C to slow hydrolysis.
- Timing : Pre-dissolve the crosslinker immediately before use.
- Quenching : Add excess glycine or Tris buffer post-amine coupling to terminate unreacted NHS esters. Monitor hydrolysis kinetics via UV-Vis (NHS ester absorbance at 260 nm) .
[Basic] Which analytical methods are critical for verifying successful conjugation?
Methodological Answer:
- SDS-PAGE : Look for upward shifts in protein molecular weight.
- HPLC-SEC : Compare retention times of conjugated vs. unconjugated species.
- Fluorescence labeling : Use maleimide-thiol specificity (e.g., Alexa Fluor 488 C-maleimide) to tag unreacted thiols, quantifying efficiency via fluorescence spectroscopy.
- MALDI-TOF : Confirm mass changes consistent with PEG12 spacer addition .
[Advanced] How can conflicting literature on PEG12 spacer efficacy in reducing steric hindrance be critically evaluated?
Methodological Answer:
Comparative studies : Design experiments with PEG spacers of varying lengths (e.g., PEG4, PEG8, PEG12) under identical conjugation conditions.
Biophysical assays : Use dynamic light scattering (DLS) to assess hydrodynamic radius changes or surface plasmon resonance (SPR) to measure binding affinity.
Statistical rigor : Apply ANOVA to compare group means and assess significance (p <0.05).
Contextual analysis : Evaluate whether conflicting studies used similar biomolecule sizes or reaction scales. Publish raw data and protocols to enhance reproducibility .
[Basic] What storage and handling practices ensure this compound stability?
Methodological Answer:
- Storage : Aliquot in airtight vials under argon, stored at -20°C. Avoid freeze-thaw cycles.
- Reconstitution : Use anhydrous solvents (DMF/DMSO) and pre-chill buffers to 4°C.
- Moisture control : Work in a desiccator or under nitrogen flow to prevent hydrolysis.
- Expiry : Monitor NHS ester integrity via FTIR (C=O stretch at 1730 cm) if stored >6 months .
[Advanced] How should researchers design experiments to compare this compound’s performance with other heterobifunctional crosslinkers?
Methodological Answer:
Variables : Fix biomolecule concentrations, reaction times, and buffer conditions across crosslinkers.
Metrics : Quantify conjugation yield (HPLC), stability (serum incubation at 37°C), and activity (e.g., antibody-antigen binding via ELISA).
Statistical design : Use a randomized block design to control for batch effects. Apply Tukey’s HSD test for post-hoc comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
